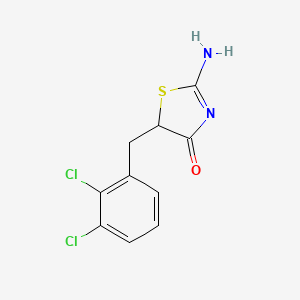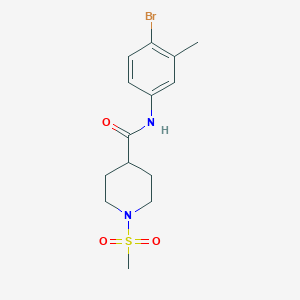![molecular formula C26H26O2 B5128314 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene, also known as HBC, is a type of organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). HBC is a widely studied molecule due to its unique properties, such as its high thermal stability, strong fluorescence, and high quantum yield.
Mechanism of Action
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as DNA and proteins. 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has been shown to intercalate into DNA, which can lead to changes in DNA structure and function. 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has also been shown to bind to proteins, which can affect protein activity and function.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene can accumulate in the liver and kidneys, which suggests that it may have potential toxicity at high doses.
Advantages and Limitations for Lab Experiments
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has several advantages for lab experiments, including its high thermal stability, strong fluorescence, and high quantum yield. These properties make it an ideal candidate for use in organic electronics and fluorescence-based assays. However, 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene also has some limitations, including its potential toxicity at high doses and its limited solubility in some organic solvents.
Future Directions
There are several future directions for research on 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene. One area of research is in the development of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene-based materials for use in organic electronics. Another area of research is in the development of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene-based sensors for the detection of environmental pollutants and biomolecules. Further studies are also needed to investigate the potential toxicity of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene and to develop safer and more effective 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene derivatives for use in various scientific research fields.
Conclusion:
In summary, 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene, or 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene, is a unique organic compound with a wide range of scientific research applications. Its high thermal stability, strong fluorescence, and high quantum yield make it an ideal candidate for use in organic electronics and fluorescence-based assays. Further studies are needed to fully understand the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene and to develop safer and more effective 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene derivatives for use in various scientific research fields.
Synthesis Methods
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene can be achieved through a variety of methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The most commonly used method is the Suzuki coupling, which involves the reaction of 1,6-dibromohexane and 2-naphthol in the presence of a palladium catalyst and a base. The reaction produces 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene as a yellow solid with a high yield.
Scientific Research Applications
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has been extensively studied for its applications in a wide range of scientific research fields. One of the main areas of research is in the field of organic electronics. 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene is used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has also been used as a fluorescent probe for the detection of heavy metal ions and as a sensor for the detection of nitroaromatic compounds.
properties
IUPAC Name |
1-(6-naphthalen-1-yloxyhexoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O2/c1(7-19-27-25-17-9-13-21-11-3-5-15-23(21)25)2-8-20-28-26-18-10-14-22-12-4-6-16-24(22)26/h3-6,9-18H,1-2,7-8,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAKFIBFZRIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Naphthalen-1-yloxyhexoxy)naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)

![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)


![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)

![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)